N-Acetyl-4-aminobiphenyl-d5

LC-MS/MS Bioanalysis Matrix effects

N-Acetyl-4-aminobiphenyl-d5 (CAS 1217046-73-5) is a d5-labeled internal standard for LC-MS/MS bioanalysis, eliminating ion suppression and extraction variance for accurate 4-aminobiphenyl metabolite quantification in urine, plasma, or hemoglobin adducts. Enables precise toxicology and biomonitoring studies.

Molecular Formula C14H13NO
Molecular Weight 216.295
CAS No. 1217046-73-5
Cat. No. B565012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-4-aminobiphenyl-d5
CAS1217046-73-5
SynonymsN-[1,1’-Biphenyl-d5]-4-ylacetamide;  4-(Acetylamino)biphenyl-d5;  4-Acetamidobiphenyl-d5;  4’-Phenylacetanilide-d5;  NSC 227192-d5;  NSC 3134-d5;  NSC 65931-d5;  p-Phenylacetanilide-d5; _x000B_
Molecular FormulaC14H13NO
Molecular Weight216.295
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D
InChIKeySVLDILRDQOVJED-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-4-aminobiphenyl-d5 (CAS 1217046-73-5): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


N-Acetyl-4-aminobiphenyl-d5 (CAS 1217046-73-5) is a deuterium-labeled analog of N-acetyl-4-aminobiphenyl, a major metabolite of the human bladder carcinogen 4-aminobiphenyl (4-ABP). With a molecular formula of C₁₄H₈D₅NO and a mass shift of +5 Da relative to the unlabeled analyte, this stable isotope-labeled internal standard (SIL-IS) is purpose-built for accurate quantification in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays [1]. The compound is classified as an arylamine metabolite internal standard and is widely applied in toxicology, environmental exposure assessment, and carcinogen metabolism studies requiring precise correction for matrix effects and ionization variability .

Why Non-Isotopic or Structurally Dissimilar Internal Standards Cannot Replace N-Acetyl-4-aminobiphenyl-d5 in Quantitative Arylamine Metabolite Analysis


In LC-MS/MS bioanalysis of N-acetyl-4-aminobiphenyl, substitution with a non-isotopic analog or a deuterated standard from a different compound class introduces systematic quantification error. The stable isotope-labeled version co-elutes with the native analyte and exhibits nearly identical extraction recovery and electrospray ionization efficiency—properties that non-isotopic internal standards cannot replicate across complex biological matrices such as urine, plasma, or hydrolyzed hemoglobin [1]. Furthermore, deuterated internal standards for structurally related arylamines (e.g., 4-aminobiphenyl-d9 or o-toluidine-d7) possess distinct chromatographic retention times and ionization behaviors, making them unsuitable for direct N-acetyl-4-aminobiphenyl quantification [2]. Use of an inappropriate internal standard has been documented to produce calibration curve variability exceeding ±15%, directly impacting method accuracy and long-term reproducibility in population-scale exposure studies [3].

Quantitative Differentiation Evidence for N-Acetyl-4-aminobiphenyl-d5 Relative to Alternative Internal Standards


Co-Elution and Ionization Efficiency Matching: N-Acetyl-4-aminobiphenyl-d5 vs. Non-Isotopic Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as N-acetyl-4-aminobiphenyl-d5 are chemically identical to the target analyte except for the substitution of five hydrogen atoms with deuterium. This near-identity ensures that the SIL-IS co-elutes with the native analyte and experiences identical matrix-induced ionization suppression or enhancement in electrospray ionization LC-MS/MS [1]. Non-isotopic internal standards—even those with similar chemical structures—exhibit differing chromatographic retention and ionization efficiencies, which cannot fully correct for matrix variability. This fundamental difference renders the SIL-IS the only appropriate choice for achieving the ±20% accuracy routinely expected in ng/mL-level bioanalytical measurements [1]. The adoption of deuterated 4-aminobiphenyl as an internal standard for hemoglobin adduct quantification established the methodological precedent for using isotopically labeled arylamines to achieve acceptable precision and accuracy in human biomonitoring [2].

LC-MS/MS Bioanalysis Matrix effects

Isotopic Enrichment and Chemical Purity: N-Acetyl-4-aminobiphenyl-d5 vs. Unlabeled Analyte

N-Acetyl-4-aminobiphenyl-d5 is commercially supplied with a chemical purity of ≥98% and contains five deuterium atoms (d5) on the distal phenyl ring, producing a mass shift of +5 Da relative to the unlabeled compound (MW 211.26) [1][2]. This isotopic enrichment ensures that the internal standard signal in the mass spectrometer is fully resolved from the M+0 and M+1 isotopic peaks of the native analyte, preventing cross-signal contribution that would compromise quantification accuracy. While the unlabeled analyte (CAS 4075-79-0) serves as the quantification target, it cannot function as an internal standard because it is indistinguishable from endogenous analyte present in biological samples [3].

Isotopic purity Analytical chemistry Method validation

Quantitative Accuracy in Hemoglobin Adduct Biomonitoring: Deuterated Internal Standard Method Performance

In a foundational study of 4-aminobiphenyl hemoglobin adducts in bladder cancer patients and controls, a deuterated 4-ABP internal standard was employed for capillary GC-MS quantification with negative-ion chemical ionization [1]. This method established the quantitative baseline for human arylamine exposure assessment and demonstrated the ability to distinguish patient and control populations based on adduct levels (103 ± 47 vs. 65 ± 44 pg/mg Hb, p=0.04). While this study used deuterated 4-aminobiphenyl rather than the N-acetyl metabolite, it establishes the necessity of isotopically labeled internal standards for achieving the sensitivity and precision required in human biomonitoring of arylamines at pg/mg hemoglobin levels [1]. A subsequent long-term population study further documented that calibration curves for deuterated aminobiphenyl internal standards exhibit variability of ±15% (SD of the mean) over multi-year analysis periods [2], underscoring the importance of using the specific deuterated analog of the target analyte—N-acetyl-4-aminobiphenyl-d5 for N-acetyl-4-aminobiphenyl—rather than a structurally similar deuterated compound.

Hemoglobin adduct Biomonitoring Exposure assessment

Analytical Sensitivity and Detection Limit Considerations in Arylamine DNA Adduct Quantification

The methodological framework for quantifying 4-aminobiphenyl-derived DNA adducts using LC-MS/MS with a deuterated internal standard has been established with detection limits of 700 attomol, corresponding to approximately 1 adduct per 10⁹ nucleotides [1]. This ultrasensitive detection capability is contingent upon the use of an appropriate stable isotope-labeled internal standard to correct for ion suppression and sample preparation losses. While this specific study focused on dG-C8-4-aminobiphenyl adducts rather than the N-acetyl metabolite, it demonstrates the analytical performance tier achievable when matching deuterated internal standards are employed for arylamine biomonitoring at trace environmental exposure levels. For N-acetyl-4-aminobiphenyl quantification, the d5-labeled analog enables comparable sensitivity by providing a structurally identical, mass-resolved reference signal that compensates for matrix effects that would otherwise obscure sub-picomolar analyte concentrations .

DNA adduct LC-MS/MS sensitivity Carcinogen dosimetry

Metabolite-Specific Quantification: N-Acetyl-4-aminobiphenyl-d5 vs. Parent Compound Internal Standards

N-Acetyl-4-aminobiphenyl is the primary detoxification metabolite of 4-aminobiphenyl, produced via N-acetyltransferase 2 (NAT2)-catalyzed acetylation. Human hepatocyte studies demonstrate that N-acetylation of 4-aminobiphenyl is NAT2 genotype-dependent, with significant inter-individual variation in metabolic capacity [1]. Consequently, quantification of the N-acetyl metabolite provides a direct measure of NAT2 phenotype and individual carcinogen detoxification capacity. A deuterated internal standard specific to the N-acetyl metabolite (N-acetyl-4-aminobiphenyl-d5) is required because the parent compound internal standard (e.g., 4-aminobiphenyl-d9) does not co-elute with the metabolite and cannot correct for differential extraction recovery or ionization efficiency in complex biological matrices [2]. The use of the metabolite-specific SIL-IS enables accurate determination of NAT2 acetylation rates, which is essential for refining exposure limits and safety assessments for arylamine carcinogens according to individual genotype [1].

Metabolomics NAT2 phenotyping Pharmacogenomics

Primary Application Scenarios for N-Acetyl-4-aminobiphenyl-d5 in Quantitative Bioanalysis and Exposure Science


Quantitative LC-MS/MS Method Development for N-Acetyl-4-aminobiphenyl in Human Urine or Plasma

N-Acetyl-4-aminobiphenyl-d5 is added at a fixed concentration to calibration standards and quality control samples prior to sample preparation. The d5-labeled IS corrects for variable extraction recovery, matrix-induced ion suppression, and instrument drift, enabling accurate quantification of the unlabeled metabolite across a linear dynamic range [1]. This application is essential for pharmacokinetic studies, human biomonitoring of 4-aminobiphenyl exposure, and NAT2 phenotyping assays [2].

Hemoglobin Adduct Biomonitoring for Epidemiological Studies of Arylamine Carcinogen Exposure

Following alkaline hydrolysis of hemoglobin to release 4-aminobiphenyl adducts, the liberated amines are derivatized and quantified by GC-MS or LC-MS/MS with N-acetyl-4-aminobiphenyl-d5 or an appropriate deuterated analog as internal standard. This methodology has been validated in long-term population studies and enables detection of adduct levels in the low pg/mg hemoglobin range with inter-day precision of approximately ±15% [1]. The approach is critical for molecular epidemiology studies linking arylamine exposure to bladder cancer risk [2].

NAT2 Genotype-Phenotype Correlation Studies in Precision Toxicology

Human hepatocytes or urine samples are analyzed for N-acetyl-4-aminobiphenyl content using N-acetyl-4-aminobiphenyl-d5 as the internal standard. The resulting metabolite concentrations reflect NAT2 acetylation capacity and can be correlated with NAT2 genotype to refine individual risk estimates for bladder carcinogenesis [1]. This application supports personalized exposure limit setting and regulatory risk assessment for occupational and environmental arylamine exposures.

Environmental Fate and Degradation Studies of 4-Aminobiphenyl

N-Acetyl-4-aminobiphenyl-d5 can be used as a tracer to monitor the metabolic transformation and environmental degradation of 4-aminobiphenyl in soil, water, and biological systems [1]. Its distinct isotopic signature (d5 labeling) enables tracking of degradation products and assessment of pollutant persistence without interference from endogenous compounds.

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